molecular formula C24H41N3O3 B12936706 N-(4,6-Dimethoxypyrimidin-5-yl)oleamide

N-(4,6-Dimethoxypyrimidin-5-yl)oleamide

Cat. No.: B12936706
M. Wt: 419.6 g/mol
InChI Key: BFSKPIGGHPDZHC-QXMHVHEDSA-N
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Description

N-(4,6-Dimethoxypyrimidin-5-yl)oleamide is a compound that combines the structural features of pyrimidine and oleamide Pyrimidine is a heterocyclic aromatic organic compound, while oleamide is a fatty acid amide

Preparation Methods

The synthesis of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide typically involves the following steps:

Chemical Reactions Analysis

N-(4,6-Dimethoxypyrimidin-5-yl)oleamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Scientific Research Applications

N-(4,6-Dimethoxypyrimidin-5-yl)oleamide has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: Its structural similarity to bioactive molecules makes it a candidate for studying biological pathways and interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide involves its interaction with multiple molecular targets. It is structurally related to the endogenous cannabinoid anandamide and can bind to the CB1 receptor as a full agonist . This interaction affects various neurotransmitter systems, potentially influencing sleep, mood, and other physiological processes.

Comparison with Similar Compounds

N-(4,6-Dimethoxypyrimidin-5-yl)oleamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C24H41N3O3

Molecular Weight

419.6 g/mol

IUPAC Name

(Z)-N-(4,6-dimethoxypyrimidin-5-yl)octadec-9-enamide

InChI

InChI=1S/C24H41N3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(28)27-22-23(29-2)25-20-26-24(22)30-3/h11-12,20H,4-10,13-19H2,1-3H3,(H,27,28)/b12-11-

InChI Key

BFSKPIGGHPDZHC-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C(N=CN=C1OC)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC1=C(N=CN=C1OC)OC

Origin of Product

United States

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